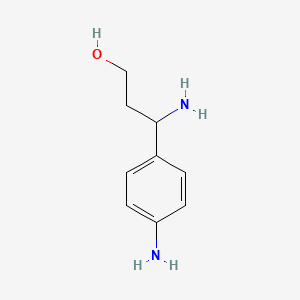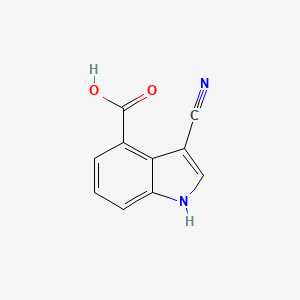
3-Cyano-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
3-Cyano-1H-indole-4-carboxylic acid, also known as 3-CN-4-Carboxyindole, is a chemical compound that belongs to the family of indole derivatives. It is a heterocyclic organic compound with the molecular formula C11H7NO2. This compound has drawn significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole synthesis has been a subject of fascination among chemists for over a century, leading to a plethora of methods for its production. The synthesis of indoles, including 3-Cyano-1H-indole-4-carboxylic acid, has been classified into nine strategic approaches, each associated with various name reactions like Bartoli, Bischler, and Fischer indole synthesis. This classification system aids in organizing and understanding the diverse methodologies, promoting innovation in indole synthesis and its applications in various fields (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including indole-4-carboxylic acid derivatives, exhibit significant biocatalyst inhibition properties. They are known to impede microbial growth in engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield. Understanding this inhibition mechanism is vital for developing metabolic engineering strategies to increase microbial robustness in various biotechnological applications (Jarboe et al., 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), with its functional groups, showcases versatility in drug synthesis. It's pivotal in synthesizing various chemicals and plays a crucial role in cost-effective and clean drug synthesis. LEV's derivatives, owing to their unique properties, are used in various medicinal fields, highlighting the significance of carboxylic acid derivatives like this compound in medical applications (Zhang et al., 2021).
Indole Derivatives in Anticancer Research
Indole derivatives exhibit noteworthy biological activities, including anticancer properties. The pharmacological significance of these compounds is underlined by their high affinity to biological targets. The synthesis and therapeutic prospects of indole derivatives have been extensively researched, revealing their potential in treating various diseases, including cancer (Padmavathi et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of 3-Cyano-1H-indole-4-carboxylic acid are Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) . URAT1 is a high-capacity urate transporter in the kidneys, playing a crucial role in urate reabsorption . XO is an enzyme that plays a key role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound interacts with its targets, URAT1 and XO, by inhibiting their activity . This compound has shown potency on URAT1 and XO, indicating its ability to bind and inhibit these targets .
Biochemical Pathways
The compound affects the biochemical pathway of uric acid formation and reabsorption. By inhibiting XO, it prevents the conversion of hypoxanthine and xanthine to uric acid . By inhibiting URAT1, it reduces the reabsorption of uric acid in the kidneys, promoting its excretion .
Pharmacokinetics
The compound demonstrated a significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg during in vivo tests , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of uric acid levels. By inhibiting the activity of URAT1 and XO, the compound decreases uric acid production and increases its excretion, thereby reducing uric acid levels in the body .
Safety and Hazards
Orientations Futures
Indole derivatives, including 3-Cyano-1H-indole-4-carboxylic acid, have attracted increasing attention in recent years due to their biological and pharmaceutical activities . Future research will likely focus on the development of novel methods of synthesis and the design of new heterocycles with chemical and biomedical relevance .
Analyse Biochimique
Biochemical Properties
3-Cyano-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the proliferation of cancer cells, induce apoptosis, and modulate immune responses . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to changes in gene expression and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors or enzymes, leading to modulation of their activity . This can result in inhibition of key enzymes involved in cellular processes, activation of signaling pathways, and changes in gene expression that drive cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound, as well as its long-term effects on cellular function, are important considerations. Studies have shown that indole derivatives can exhibit time-dependent effects on cells, with prolonged exposure leading to changes in cellular behavior and function . The stability of this compound in different experimental conditions can also influence its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and the therapeutic window of this compound should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific cellular compartments can influence its efficacy and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . The localization of this compound in subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
3-cyano-1H-indole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-8-3-1-2-7(9(6)8)10(13)14/h1-3,5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNJBVXUPJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652997 | |
| Record name | 3-Cyano-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-85-2 | |
| Record name | 3-Cyano-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


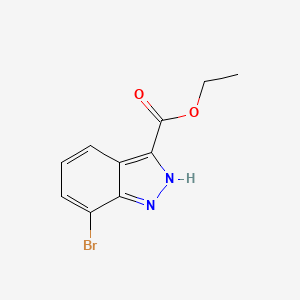
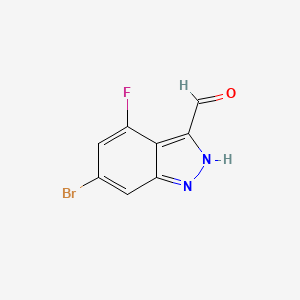
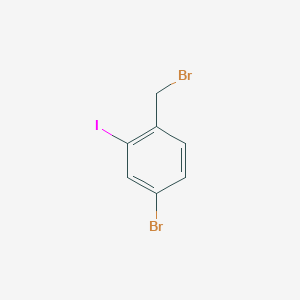
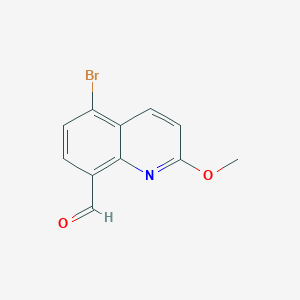
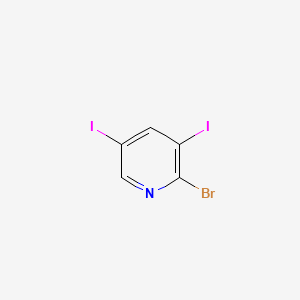

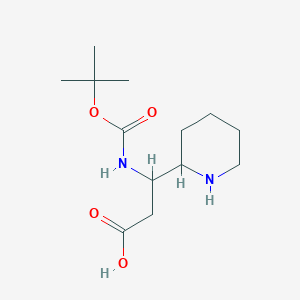


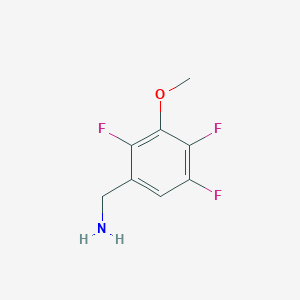
![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)

